molecular formula C16H14N4OS B14144517 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 88838-93-1

1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B14144517
CAS No.: 88838-93-1
M. Wt: 310.4 g/mol
InChI Key: SJTOBPWPSKWKSI-UHFFFAOYSA-N
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Description

1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)aniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the triazole ring. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a candidate for further biological studies.

    Medicine: Research has indicated that the compound may have anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microorganisms. Similarly, its anticancer properties may result from its interaction with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties. the presence of different substituents can significantly affect their biological activity and applications.

    Thiadiazole derivatives: These compounds contain a thiadiazole ring, which is another five-membered ring with sulfur and nitrogen atoms. They also exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole derivatives: These compounds have a pyrazole ring, which is a five-membered ring with two nitrogen atoms. They are known for their anti-inflammatory and analgesic properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

88838-93-1

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3-methylsulfanylphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-22-13-9-5-8-12(10-13)20-16(11-6-3-2-4-7-11)18-15(19-20)14(17)21/h2-10H,1H3,(H2,17,21)

InChI Key

SJTOBPWPSKWKSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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